Disodium 1,4-piperazinedicarbodithioate
Overview
Description
It is a yellow crystalline powder that is soluble in water and has a pungent odor. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of disodium 1,4-piperazinedicarbodithioate involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Chemical Reactions Analysis
Disodium 1,4-piperazinedicarbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.
Scientific Research Applications
Disodium 1,4-piperazinedicarbodithioate is widely used in scientific research due to its versatile applications. It is used in drug synthesis, metal ion detection, and as a reagent in various chemical reactions In biology, it is used to study enzyme inhibition and protein interactionsIn industry, it is used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of disodium 1,4-piperazinedicarbodithioate involves its interaction with molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Disodium 1,4-piperazinedicarbodithioate can be compared with other similar compounds, such as 1,4-piperazinedicarbodithioic acid and its sodium salt derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity.
Conclusion
This compound is a versatile and valuable compound in scientific research Its unique properties and diverse applications make it an important tool in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
disodium;piperazine-1,4-dicarbodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVJLQSBJNPBQE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2Na2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917556 | |
Record name | Disodium piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-78-1, 93841-33-9, 90441-01-3 | |
Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium piperazine-1,4-dicarbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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